molecular formula C12H15ClN2O B8705225 3-(Benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile

3-(Benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile

Cat. No. B8705225
M. Wt: 238.71 g/mol
InChI Key: AXGIRXWYKJVCNK-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

The crude compound 3-(benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile 2b (8 g, 0.03 mol) was dissolved in 70 mL of tetrahydrofuran followed by the addition of potassium tert-butanolate (5.50 g, 0.05 mol) in an ice-water bath. The resulting solution was stirred for 2 hours, heated to reflux for 1 hour, added with 50 mL of saturated sodium carbonate solution, and extracted with ethyl acetate (40 mL×3). The combined organic phase was washed with saturated sodium chloride solution (50 mL×3), then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 4-benzylmorpholine-2-carbonitrile 2c (2.71 g, yield: 41.0%) as a yellow oil liquid.
[Compound]
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:14][CH2:15][OH:16])[CH2:9][CH:10](Cl)[C:11]#[N:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(C)(C)C.[K+].C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1>[CH2:1]([N:8]1[CH2:14][CH2:15][O:16][CH:10]([C:11]#[N:12])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(C#N)Cl)CCO
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)(C)[O-].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (40 mL×3)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated sodium chloride solution (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.